Dibenzofuran, 4-bromo-1-phenyl-
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Overview
Description
Dibenzofuran, 4-bromo-1-phenyl- is an organic compound with the chemical formula C18H11BrO. It is a derivative of dibenzofuran, where a bromine atom and a phenyl group are substituted at the 4th and 1st positions, respectively. This compound is a white to pale yellow solid, soluble in common organic solvents but has low solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran, 4-bromo-1-phenyl- can be achieved through various organic synthesis methodsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of dibenzofuran, 4-bromo-1-phenyl- often involves large-scale bromination and subsequent phenylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dibenzofuran, 4-bromo-1-phenyl- undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom in the compound makes it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with additional functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and catalysts (e.g., iron, aluminum chloride).
Nucleophilic Substitution: Amines, thiols, alkoxides, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) and reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed
The major products formed from these reactions include various substituted dibenzofuran derivatives, such as halogenated, nitrated, and aminated compounds .
Scientific Research Applications
Dibenzofuran, 4-bromo-1-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of dibenzofuran, 4-bromo-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s bromine and phenyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the modulation of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the bromine and phenyl substitutions.
4-Bromo-dibenzofuran: A derivative with only the bromine substitution.
1-Phenyl-dibenzofuran: A derivative with only the phenyl substitution.
Uniqueness
The combination of these substituents allows for a broader range of chemical reactions and biological activities compared to its simpler derivatives .
Properties
Molecular Formula |
C18H11BrO |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
4-bromo-1-phenyldibenzofuran |
InChI |
InChI=1S/C18H11BrO/c19-15-11-10-13(12-6-2-1-3-7-12)17-14-8-4-5-9-16(14)20-18(15)17/h1-11H |
InChI Key |
LHHFAYODMBLEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4OC3=C(C=C2)Br |
Origin of Product |
United States |
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